molecular formula C12H10N4O B14968184 2-furaldehyde 1H-benzimidazol-2-ylhydrazone

2-furaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No.: B14968184
M. Wt: 226.23 g/mol
InChI Key: FEWRCTZTXATFKR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furaldehyde 1H-benzimidazol-2-ylhydrazone is a compound that combines the structural elements of furaldehyde and benzimidazole. This compound is known for its potential biological activities, including antiparasitic and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furaldehyde 1H-benzimidazol-2-ylhydrazone typically involves the condensation of 2-furaldehyde with 1H-benzimidazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furaldehyde 1H-benzimidazol-2-ylhydrazone is unique due to its combined structural elements, which confer both antiparasitic and antioxidant properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H10N4O/c1-2-6-11-10(5-1)14-12(15-11)16-13-8-9-4-3-7-17-9/h1-8H,(H2,14,15,16)/b13-8+

InChI Key

FEWRCTZTXATFKR-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.